molecular formula C16H24N2O4 B023854 Boc-phe-N(och3)CH3 CAS No. 87694-53-9

Boc-phe-N(och3)CH3

Cat. No.: B023854
CAS No.: 87694-53-9
M. Wt: 308.37 g/mol
InChI Key: ZAHRDPIWMGLOQJ-ZDUSSCGKSA-N
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Description

An intermediate for the synthesis of some HIV protease inhibitors

Scientific Research Applications

Safety and Hazards

The safety data sheet for Boc-phe-N(och3)CH3 suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It should be stored at 0°C .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)17-13(14(19)18(4)21-5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHRDPIWMGLOQJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453602
Record name Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87694-53-9
Record name 1,1-Dimethylethyl N-[(1S)-2-(methoxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87694-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Boc-Phe-N(OCH3)CH3 in the synthesis of PKSI-527 analogs?

A1: this compound serves as a crucial intermediate in the synthesis of pseudo-peptide analogs of PKSI-527. The researchers synthesized this compound by reacting Boc-Phe-OH with N,O-dimethylhydroxylamine in the presence of BOP reagent []. This compound is subsequently reduced to an aldehyde, which then reacts with other building blocks to ultimately form the desired pseudo-peptide analogs. Essentially, this compound functions as a protected and activated form of phenylalanine, facilitating its incorporation into the target molecule.

Q2: Why did the researchers investigate pseudo-peptide analogs of PKSI-527?

A2: The researchers aimed to understand the importance of the peptide backbone in PKSI-527's inhibitory activity against plasma kallikrein []. By replacing an amide bond in PKSI-527 with a CH2-NH bond (creating a pseudo-peptide), they could assess the impact of this modification on the molecule's ability to inhibit the enzyme. This approach provides valuable insights into the structure-activity relationship of PKSI-527, guiding the development of potentially more potent and selective inhibitors.

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